(3,5-Diiodo-tyrosine), also referred to as (3,5-Diiodo-tyr1)-dtlet, is a synthetic compound derived from the amino acid tyrosine. This compound is notable for its iodine substitutions at the 3 and 5 positions of the aromatic ring, which significantly alter its biochemical properties and applications. It is primarily studied in the context of thyroid hormone analogs and their effects on biological systems.
(3,5-Diiodo-tyrosine) falls under the classification of iodinated phenolic compounds. It is closely related to thyroid hormones such as thyroxine (T4) and triiodothyronine (T3), which play critical roles in regulating metabolism and development in vertebrates.
The synthesis of (3,5-Diiodo-tyrosine) typically involves several key methods:
The molecular structure of (3,5-Diiodo-tyrosine) can be described as follows:
The structural modifications impart unique characteristics that influence its interaction with thyroid hormone receptors and metabolic pathways.
(3,5-Diiodo-tyrosine) participates in several chemical reactions that are significant for its biological activity:
The mechanism of action of (3,5-Diiodo-tyrosine) primarily involves:
Research indicates that (3,5-Diiodo-tyrosine) exhibits thyromimetic activity, affecting mitochondrial functions and metabolic processes in various tissues .
Studies have shown that the introduction of iodine significantly alters the lipophilicity and biological activity compared to non-iodinated counterparts .
(3,5-Diiodo-tyrosine) has several scientific applications:
Radioiodination of diiodotyrosine derivatives is foundational for producing radiotracers like (3,5-Diiodo-tyr1)-dtlet. The most common methods leverage electrophilic iodination, where iodine isotopes (¹²⁵I, ¹³¹I) are incorporated into tyrosine precursors under controlled conditions. Chloramine-T oxidation is widely employed, generating hypochlorite in situ to oxidize iodide (I⁻) to iodonium (I⁺), which then electrophilically substitutes the aromatic ring of tyrosine. This method yields radiolabeled 3,5-diiodo-L-tyrosine with radiochemical purity >95% when optimized at pH 7.5–8.0 [1] [2]. For peptides like dtlet, direct iodination risks oxidation damage, making pre-labeling of tyrosine precursors preferable. An alternative method uses Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) as a milder oxidizing agent, reducing side reactions and preserving peptide integrity. This approach achieves specific activities of 2,200–2,500 Ci/mmol for ¹²⁵I-labeled diiodotyrosine, critical for receptor-binding studies [2]. Post-iodination, purification via ion-exchange chromatography or preparative HPLC isolates the radiolabeled compound, minimizing unincorporated isotopes [1] [4].
Table 1: Radioiodination Methods for Diiodotyrosine Derivatives
Method | Oxidizing Agent | pH Range | Specific Activity (Ci/mmol) | Radiochemical Yield |
---|---|---|---|---|
Chloramine-T | N-Chlorosuccinimide | 7.5–8.0 | 1,800–2,200 | 85–90% |
Iodogen | Chloramine-T analog | 7.0–7.5 | 2,200–2,500 | 75–85% |
N-Iodosuccinimide | None (direct) | 6.5–7.0 | 1,500–1,800 | 70–75% |
Incorporating 3,5-diiodotyrosine into dtlet requires protection of its reactive phenolic and carboxylic acid groups. Fmoc-3,5-diiodo-L-tyrosine (Fmoc-DIT-OH) and Boc-3,5-diiodo-L-tyrosine (Boc-DIT-OH) serve as key building blocks for solid-phase peptide synthesis (SPPS). Fmoc-DIT-OH offers advantages in orthogonality: the Fmoc group is cleaved with piperidine without affecting iodine bonds, while the phenolic hydroxyl remains protected during chain elongation [4] [6]. Coupling efficiency hinges on activating agents: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with DIEA (N,N-Diisopropylethylamine) achieves near-quantitative coupling yields (>98%) in dimethylacetamide (DMA), minimizing racemization. After chain assembly, global deprotection with TFA (trifluoroacetic acid) cleaves the peptide from resin and removes Boc groups, yielding crude (3,5-Diiodo-tyr1)-dtlet [6]. Purification via reverse-phase HPLC using acetonitrile/water gradients (0.1% TFA modifier) isolates the peptide with >99% purity. The iodine atoms remain stable under these acidic conditions due to the electron-withdrawing effect of adjacent iodines [4].
Table 2: SPPS Parameters for (3,5-Diiodo-tyr1)-dtlet Synthesis
Building Block | Protecting Group | Activating Agent | Solvent | Coupling Yield | Deprotection Conditions |
---|---|---|---|---|---|
Fmoc-DIT-OH | Fmoc (amine) | HATU/DIEA | DMA | >98% | 20% piperidine/DMF |
Boc-DIT-OH | Boc (amine) | DIC/HOBt | DCM | 95–97% | TFA/DCM (1:1) |
High specific activity is essential for radiotracers to visualize low-density biological targets without saturation. For (3,5-Diiodo-tyr1)-dtlet, carrier-free radioiodination is achieved using no-carrier-added (NCA) Na¹²⁵I, minimizing non-radioactive iodine dilution. Specific activities exceeding 2,500 Ci/mmol are attainable by optimizing:
Table 3: Specific Activity Optimization Strategies
Strategy | Key Parameter | Specific Activity Achieved | Critical Challenge |
---|---|---|---|
Carrier-free radioiodination | NCA ¹²⁵I, low precursor | 2,200–2,500 Ci/mmol | Radiolytic degradation |
Stable isotope labeling | ¹³C₉-¹⁵N-tyrosine input | Equivalent to natural abundance | Cost of labeled precursors |
Microscale synthesis | Reaction volume <100 µL | Up to 4,000 Ci/mmol (theoretical) | Handling losses |
Chemical synthesis dominates diiodotyrosine-derivative production due to precise regiocontrol, but enzymatic methods offer advantages in stereoselectivity and metabolic relevance. Chemical synthesis routes use:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1